molecular formula C8H14N2 B1616581 4-(Aminomethyl)cyclohexanecarbonitrile CAS No. 54898-73-6

4-(Aminomethyl)cyclohexanecarbonitrile

Cat. No.: B1616581
CAS No.: 54898-73-6
M. Wt: 138.21 g/mol
InChI Key: SSXMIBAFANQRTR-UHFFFAOYSA-N
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Description

4-(Aminomethyl)cyclohexanecarbonitrile (CAS: 23083-48-9) is a cyclohexane derivative featuring a nitrile (-C≡N) and an aminomethyl (-CH2NH2) group at the 1- and 4-positions, respectively. Its molecular formula is C8H12N2 (SMILES: C1CC(CCC1C#N)CN), with a molecular weight of 136.20 g/mol. The compound is commonly utilized in pharmaceutical synthesis and as an intermediate in organic chemistry. Its hydrochloride salt (CAS: 1303968-08-2) is also commercially available, enhancing solubility for biomedical applications .

Properties

CAS No.

54898-73-6

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

4-(aminomethyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C8H14N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-5,9H2

InChI Key

SSXMIBAFANQRTR-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN)C#N

Canonical SMILES

C1CC(CCC1CN)C#N

Other CAS No.

54898-73-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Stereochemical Variants

Table 1: Isomeric and Stereochemical Variants
Compound Name Substituents/Configuration Key Differences Reference
4-(Aminomethyl)cyclohexanecarbonitrile 1-CN, 4-CH2NH2 Reference compound
1-Amino-4-methoxycyclohexanecarbonitrile 1-CN, 4-OCH3 Methoxy group reduces basicity
cis-3-Aminocyclohexanecarbonitrile HCl 3-NH2 (cis to CN) Altered steric and electronic effects
4-Methylcyclohex-3-enecarbonitrile Cyclohexene ring, 4-CH3 Unsaturation increases reactivity

Key Observations :

  • Steric Effects: The position of substituents (e.g., cis- vs. trans-aminomethyl) significantly impacts molecular interactions. For example, cis-3-aminocyclohexanecarbonitrile hydrochloride exhibits distinct hydrogen-bonding patterns compared to the trans isomer .
  • Electronic Effects: Replacing the aminomethyl group with methoxy (as in 1-amino-4-methoxycyclohexanecarbonitrile) reduces basicity and alters solubility .

Functional Group Modifications

Table 2: Compounds with Modified Functional Groups
Compound Name Functional Groups Biological/Chemical Relevance Reference
2-((4-(Aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile Thiophene, fluorophenyl, benzyloxy Potent PD-L1 inhibitor (IC50 < 100 nM)
4-(Aminomethyl)pyridine Pyridine ring HVACCs potentiation (higher efficacy than 4-AP)
2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile Cyclohexene, furyl, oxo Enhanced reactivity due to α,β-unsaturated ketone

Key Observations :

  • Biological Activity : The thiophene-based analog in demonstrates PD-L1 inhibitory activity, highlighting the importance of aromatic scaffolds in targeting immune checkpoints .
  • Reactivity : Cyclohexene derivatives (e.g., ) exhibit higher reactivity in Michael addition reactions due to conjugation between the nitrile and unsaturated bonds .

Physicochemical Properties

Table 3: Physical and Chemical Properties
Compound Name Melting Point (°C) Solubility (Water) LogP Reference
This compound 110 (HCl salt) High (HCl salt) 0.95
4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile N/A Low (lipophilic) 3.2
trans-4-Aminocyclohexanol HCl 110 High -0.5

Key Observations :

  • Solubility: Hydrochloride salts (e.g., this compound HCl) improve aqueous solubility, critical for drug formulation .
  • Lipophilicity : Biphenyl derivatives () show higher LogP values, favoring membrane permeability but reducing water solubility .
Table 4: Hazard Profiles
Compound Name GHS Classification Key Risks Reference
4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile H302, H315, H319, H335 Oral toxicity, skin irritation
This compound HCl Not classified Low acute toxicity

Key Observations :

    Preparation Methods

    One-Pot Synthesis via Hydrazinecarboxylate Intermediate

    This method leverages a tandem condensation-oxidation approach to generate the nitrile group. Key steps include:

    • Reagents : Cyclohexanone, methyl hydrazinecarboxylate, glacial acetic acid, methanol, and liquid HCN.
    • Procedure :
      • Cyclohexanone reacts with methyl hydrazinecarboxylate in methanol under reflux to form a hydrazine intermediate.
      • HCN is added to introduce the nitrile group.
      • Oxidation with sodium hypochlorite (NaOCl) or copper(II) chloride (CuCl₂) and hydrogen peroxide (H₂O₂) yields the final product.

    Data Table 1: Oxidation Conditions and Yields

    Oxidation Agent Temperature (°C) Time (h) Yield (%)
    NaOCl 45–50 4 92
    CuCl₂ + H₂O₂ 40–45 3 91
    O₂ (with Cu catalyst) 45–50 10 89

    Key Findings :

    • NaOCl oxidation provides the highest yield (92%) under mild conditions.
    • Copper-based catalysts enable efficient nitrile formation but require pH control (8–9).

    Catalytic Hydrogenation of Aromatic Precursors

    Adapted from methods for synthesizing trans-4-aminocyclohexanecarboxylic acid, this approach involves hydrogenating a substituted aromatic precursor:

    • Reagents : p-(Cyanomethyl)benzoic acid, hydrogen gas, Ru/C catalyst.
    • Procedure :
      • The aromatic ring is hydrogenated under high pressure (10–15 bar H₂) with a Ru/C catalyst.
      • Basic conditions (e.g., NaOH) facilitate regioselective reduction.

    Data Table 2: Hydrogenation Parameters

    Catalyst Pressure (bar) Temperature (°C) Trans:Cis Ratio Yield (%)
    5% Ru/C 15 100 4.6:1 70
    Rh/Al₂O₃ 10 90 3.2:1 65

    Key Findings :

    • Ru/C achieves superior trans-selectivity (4.6:1) compared to Rh/Al₂O₃.
    • Higher temperatures (>100°C) reduce stereochemical control.

    Cyanide Substitution on Halogenated Intermediates

    This method replaces a halogen atom with a nitrile group:

    • Reagents : 4-(Aminomethyl)cyclohexyl bromide, KCN.
    • Procedure :
      • Nucleophilic substitution of bromide with KCN in DMF.
      • Purification via distillation or recrystallization.

    Data Table 4: Substitution Reaction Metrics

    Halide Cyanide Source Solvent Yield (%)
    Br KCN DMF 85
    Cl NaCN DMSO 78

    Key Findings :

    • Bromides exhibit higher reactivity than chlorides in SN2 reactions.
    • Polar aprotic solvents (DMF/DMSO) improve cyanide nucleophilicity.

    Summary of Key Methodologies

    Method Advantages Limitations
    One-Pot Oxidation High yield (92%), minimal steps Requires handling toxic HCN
    Catalytic Hydrogenation Excellent stereocontrol High-pressure equipment needed
    Mannich Reaction Simple reagents, scalable Moderate yields (70–75%)
    Cyanide Substitution Direct functionalization Halogenated precursors required

    For industrial applications, the one-pot oxidation and catalytic hydrogenation methods are preferred due to their efficiency and scalability. Academic settings may favor the Mannich reaction for its simplicity. Future research should focus on enantioselective synthesis and greener solvents.

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